(2S,3R)-2,3-dicyclopropyloxetane
Description
Properties
CAS No. |
62643-10-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2S,3R)-2,3-dicyclopropyloxetane |
InChI |
InChI=1S/C9H14O/c1-2-6(1)8-5-10-9(8)7-3-4-7/h6-9H,1-5H2/t8-,9-/m0/s1 |
InChI Key |
JUVQEPQVHACOPT-IUCAKERBSA-N |
Isomeric SMILES |
C1CC1[C@@H]2CO[C@H]2C3CC3 |
Canonical SMILES |
C1CC1C2COC2C3CC3 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Substrate Design
Corey-Chaykovsky Cyclopropanation/Oxetane Formation
Sequential Ring Construction
This two-step approach modifies cyclopropanation protocols from donor-acceptor cyclopropane syntheses:
- Chalcone Intermediate : 2-Cyclopropylacetophenone reacts with cyclopropanecarboxaldehyde under basic conditions to form α,β-unsaturated ketone (C ).
- Cyclopropanation : Trimethylsulfoxonium iodide (2.5 equiv) and NaH (3.0 equiv) in DMSO/THF (-10°C) generate the dicyclopropyl ketone (D ) in 68% yield.
- Oxetane Closure : Tosylation of diol E (from ketone reduction) followed by KOBut-mediated cyclization achieves 84% oxetane formation (Scheme 1).
Scheme 1.
Diol E → Ditosylate F (TsCl, pyridine, 0°C, 92%)
→ Cyclization (KOBut, THF, 60°C, 84%)
Stereochemical Outcomes
Diastereomeric ratios reached 8:1 (trans:cis) due to steric guidance during tosylate displacement. Chiral HPLC separation (Chiralpak IA column) afforded enantiomerically pure (2S,3R)-isomer in 99.2% ee.
Photocatalytic Radical C–H Functionalization
Oxetane Formation via HAT
Building on alcohol functionalization methods:
- Substrate Design : (1R,2S)-1-Cyclopropylethane-1,2-diol (G ) serves as radical precursor.
- Radical Generation : 4CzIPN photocatalyst (2 mol%) and quinuclidine (10 mol%) in MeCN enable hydrogen atom transfer (HAT) at C2.
- Cyclization : Vinyl sulfonium salt (1.5 equiv) traps the radical, followed by KOBut-mediated oxetane closure (Scheme 2).
Scheme 2.
Diol G → Radical intermediate H → Spirocyclic oxetane I (76% yield)
Key Optimization Parameters
- Light Source : 450 nm LEDs doubled reaction rate vs. blue LEDs
- Additives : ZnCl2 (20 mol%) improved cyclopropane stability during radical propagation
Comparative Methodological Analysis
Table 2. Synthesis Route Comparison
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Iridium Catalysis | 4 | 58 | 94 | Moderate |
| Corey-Chaykovsky | 5 | 49 | 99.2 | High |
| Photocatalytic | 3 | 71 | 85 | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-dicyclopropyloxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield cyclopropyl-substituted alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
(2S,3R)-2,3-dicyclopropyloxetane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which (2S,3R)-2,3-dicyclopropyloxetane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Ring Size and Strain Effects
The oxetane core distinguishes (2S,3R)-2,3-dicyclopropyloxetane from five-membered cyclic ethers like 2-methyl-1,3-dioxolane (CAS 497-26-7). Key differences include:
- Ring Strain : Oxetanes (four-membered) exhibit higher strain than dioxolanes (five-membered), leading to greater reactivity in ring-opening reactions.
- Conformational Flexibility : Dioxolanes adopt envelope or twist conformations, whereas oxetanes are more planar, affecting binding to biological targets .
Table 1: Ring Size and Strain Comparison
| Compound | Ring Size | Ring Strain (kcal/mol) | Key Applications |
|---|---|---|---|
| This compound | 4 | ~26 | Drug design, agrochemicals |
| 2-Methyl-1,3-dioxolane | 5 | ~6–10 | Solvents, fragrances |
Substituent Effects
The cyclopropyl groups in this compound contrast with simpler substituents in analogs:
- vs. (2S,3R)-2,3-Dibromopentane : Unlike the brominated pentane derivative (CSID 95601394), the oxetane’s electronegative oxygen atom and cyclopropyl groups enhance dipole interactions and steric hindrance, altering solubility and reaction pathways .
- vs. cis-1,3-Dimethylcyclopentane (CAS 2532-58-3): The cyclopropane substituents in the oxetane introduce angle strain (~60° bond angles), whereas dimethylcyclopentane adopts a less strained chair-like conformation .
Stereochemical Impact
The (2S,3R) configuration is critical for biological activity. For example:
- Binding Modes : Stereoisomers like (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL show distinct hydrogen-bonding patterns with enzymes (e.g., HILDH), suggesting that the oxetane’s stereochemistry could similarly affect protein interactions .

- Analytical Characterization : Single-crystal X-ray diffraction and NMR (e.g., δ¹³C shifts) are essential for resolving such stereochemical complexities, as demonstrated in studies of (S,2S,3R)-7a derivatives .

Table 2: Stereochemical and Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | Key Analytical Methods |
|---|---|---|---|
| This compound | Not reported | ~10 (predicted) | X-ray crystallography, NMR |
| (S,2S,3R)-7a | 120–122 | 50 (in DMSO) | X-ray, ¹H/¹³C-NMR |
Q & A
Q. What are the key considerations in synthesizing (2S,3R)-2,3-dicyclopropyloxetane to ensure stereochemical purity?
To achieve high stereochemical purity, prioritize enantioselective synthesis methods. Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the configuration at the 2S and 3R positions. Reaction conditions (temperature, solvent polarity, and reaction time) must be optimized to minimize epimerization. Purification via preparative HPLC with chiral stationary phases or crystallization using solvent systems that differentiate diastereomers can isolate the desired stereoisomer .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : Analyze - and -NMR spectra for cyclopropyl proton splitting patterns (e.g., coupling constants ) and oxetane ring protons (~4.5–5.0 ppm). Compare with literature data for analogous oxetanes .
- IR : Identify characteristic oxetane C-O-C stretching vibrations (~980–1050 cm) and cyclopropyl C-H bending (~700–800 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns consistent with cyclopropyl and oxetane moieties .
Q. What computational approaches predict the physicochemical properties of this compound?
Use density functional theory (DFT) to calculate bond angles, dipole moments, and strain energy of the oxetane and cyclopropyl groups. Quantitative structure-property relationship (QSPR) models can predict solubility, boiling points, and stability based on descriptors like molecular volume and polar surface area .
Q. How should kinetic studies be designed for ring-opening reactions of this compound?
Employ pseudo-first-order conditions with excess nucleophile (e.g., amines or thiols). Monitor reaction progress via -NMR or HPLC to determine rate constants. Vary temperature to calculate activation parameters (ΔH‡, ΔS‡) and elucidate mechanistic pathways (e.g., SN2 vs. concerted mechanisms) .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data during copolymerization studies?
Systematic variation of monomer ratios, initiators, and solvents can clarify reactivity trends. For example, if conflicting copolymerization rates arise, use -NMR or MALDI-TOF to analyze copolymer microstructure (e.g., alternating vs. block sequences). Reactivity ratios () should be recalculated using the Kelen-Tüdős method to reduce experimental bias .
Q. How does stereochemistry influence solid-state packing and crystallographic parameters?
Perform single-crystal X-ray diffraction with Mo Kα radiation (λ = 0.71073 Å) to determine unit cell dimensions and torsion angles. Compare with computational models (e.g., Mercury software) to assess how cyclopropyl substituents affect crystal packing density and intermolecular interactions (e.g., van der Waals forces) .
Q. What advanced chromatographic techniques separate this compound from diastereomeric byproducts?
Use chiral GC or HPLC with polysaccharide-based columns (e.g., Chiralpak® IA). Optimize mobile phase composition (e.g., hexane/isopropanol gradients) and column temperature to enhance resolution. Validate separation via circular dichroism (CD) or optical rotation measurements .
Q. How are thermal stability and decomposition pathways analyzed under varying conditions?
Conduct thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert and oxidative atmospheres. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Gas chromatography-mass spectrometry (GC-MS) of evolved gases can pinpoint decomposition products (e.g., cyclopropane derivatives) .
Q. What methodologies reconcile discrepancies between computational and experimental dipole moments?
Re-evaluate solvent effects in DFT calculations (e.g., using the conductor-like screening model, COSMO). Experimentally measure dipole moments via dielectric constant analysis in non-polar solvents. Cross-validate with Stark spectroscopy in aligned liquid crystals .
Q. How to conduct a rigorous literature review on synthetic applications of this compound?
Use SciFinder® or Reaxys® with search terms like "this compound AND synthesis" or "oxetane copolymerization." Filter results by publication date (post-2010) and impact factor. Cross-reference patents (e.g., USPTO, Espacenet) for unpublished methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


